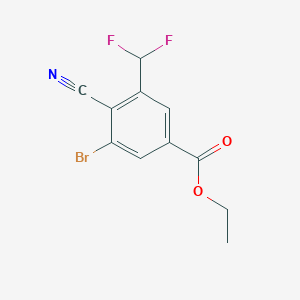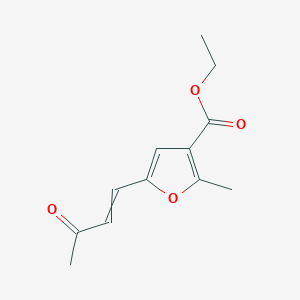
(E)-ethyl 2-methyl-5-(3-oxobut-1-en-1-yl)furan-3-carboxylate
Overview
Description
(E)-ethyl 2-methyl-5-(3-oxobut-1-en-1-yl)furan-3-carboxylate is an organic compound with a molecular formula of C9H10O3. It is a colorless solid, insoluble in water, and has a molecular weight of 170.16 g/mol. This compound is classified as a furan carboxylate and is a derivative of ethyl acetate. It is often used in a variety of industrial applications, such as in the production of paints, coatings, and adhesives. The compound has also been studied for its potential medicinal applications, and it has been found to possess various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Biological Activity
Furan derivatives have been widely explored for their potential in synthesizing biologically active compounds. For instance, a study on Methyl-5-(hydroxymethyl)-2-furan carboxylate and derivatives prepared from furfuryl alcohol revealed their significant biological activities. These compounds exhibited cytotoxicity against cancer cell lines such as HeLa, HepG2, and Vero, as well as antimicrobial properties against Gram-positive and Gram-negative bacteria. A particular amine derivative was identified with potent activity against the HeLa cell line and photogenic bacteria, underscoring the therapeutic potential of furan derivatives in cancer and infection treatment (Weerachai Phutdhawong et al., 2019).
Synthesis Techniques and Chemical Reactions
The exploration of furan derivatives extends into the development of novel synthesis techniques. Research on direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives has facilitated the one-step synthesis of high-value furan-3-carboxylic esters. This method uses PdI(2)/KI-catalyzed oxidative carbonylation in alcoholic media under mild conditions, achieving fair to excellent yields. Such advancements in synthetic methods expand the toolkit available for producing furan-based compounds with potential applications in pharmaceuticals and materials science (B. Gabriele et al., 2012).
Antimicrobial and Antioxidant Activity
The antimicrobial and antioxidant properties of furan derivatives have been a subject of interest. For example, ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate and its derivatives demonstrated notable antimicrobial and antioxidant activities. The synthesis of various Schiff bases and their evaluation against bacterial strains highlighted the potential of furan derivatives in developing new antimicrobial agents with antioxidant capabilities (K. Devi et al., 2010).
Material Science Applications
The use of furan derivatives in material science, particularly in the synthesis of organic ligands and their metal complexes, has been explored for their chelating properties and potential antimicrobial activity. Studies on Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate and its reaction with 4-amino salicylic acid to afford specific compounds indicate their use in synthesizing materials with desired biological activities (H. Patel, 2020).
properties
IUPAC Name |
ethyl 2-methyl-5-(3-oxobut-1-enyl)furan-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-4-15-12(14)11-7-10(16-9(11)3)6-5-8(2)13/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHZPNYBBDKFLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C=CC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 126969636 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1413510.png)
![Sodium [4-phenyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413511.png)
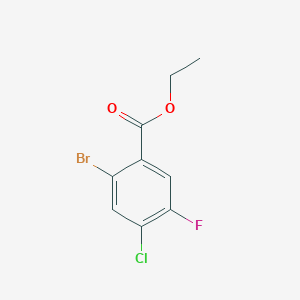
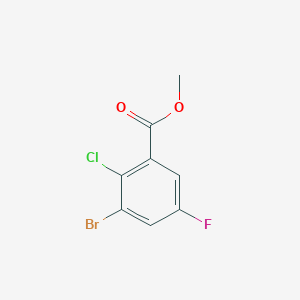
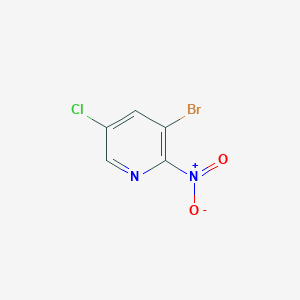


![2,2,2-trifluoroethyl N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}carbamate](/img/structure/B1413517.png)
![2-Cyclobutyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1413520.png)
![6-Benzyl-6-azabicyclo[3.2.1]octane-5-carbonitrile](/img/structure/B1413521.png)


